molecular formula C13H15N3 B13437178 (S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No.: B13437178
M. Wt: 213.28 g/mol
InChI Key: MUTWPGSVZATUHJ-JTQLQIEISA-N
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Description

(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that features a fused imidazo-pyrazine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both imidazole and pyrazine rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an aryl aldehyde with 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide . This reaction is often catalyzed by iodine, which facilitates the formation of the imidazo-pyrazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring or the nitrogen atoms of the imidazo-pyrazine system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine: Contains a pyrrole ring fused to a pyrazine ring.

    Imidazo[1,2-a]pyridine: Features an imidazole ring fused to a pyridine ring.

    Pyrazinamide: A pyrazine derivative used as an anti-tuberculosis agent.

Uniqueness

(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is unique due to its specific substitution pattern and the presence of both imidazole and pyrazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

(8S)-8-methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C13H15N3/c1-10-13-15-9-12(16(13)8-7-14-10)11-5-3-2-4-6-11/h2-6,9-10,14H,7-8H2,1H3/t10-/m0/s1

InChI Key

MUTWPGSVZATUHJ-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1C2=NC=C(N2CCN1)C3=CC=CC=C3

Canonical SMILES

CC1C2=NC=C(N2CCN1)C3=CC=CC=C3

Origin of Product

United States

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